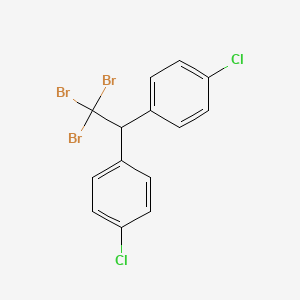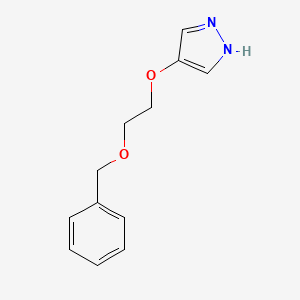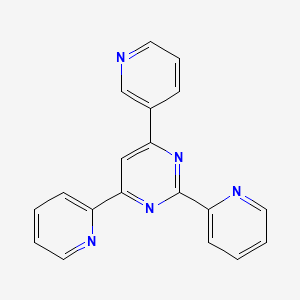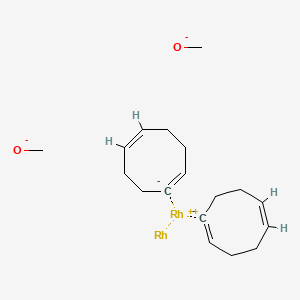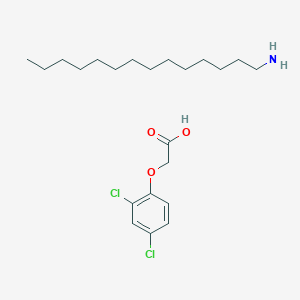
2,4-D-tetradecylammonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-D-tetradecylammonium involves the reaction of 2,4-dichlorophenoxyacetic acid with tetradecylamine in a 1:1 molar ratio . The reaction typically occurs under mild conditions, with the reactants dissolved in an organic solvent such as ethanol or benzene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2,4-D-tetradecylammonium undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated phenoxyacetic acid derivatives .
科学研究应用
2,4-D-tetradecylammonium has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the behavior of phenoxy herbicides in various chemical reactions.
Biology: The compound is used to investigate the effects of herbicides on plant growth and development.
Medicine: Research is ongoing to explore its potential use in developing new therapeutic agents.
作用机制
The mechanism of action of 2,4-D-tetradecylammonium involves its absorption through the roots and leaves of plants. Once absorbed, it increases the biosynthesis and production of ethylene, leading to uncontrolled cell division and damage to vascular tissue . This results in the death of the targeted weeds .
相似化合物的比较
2,4-Dichlorophenoxyacetic acid: The parent compound of 2,4-D-tetradecylammonium, widely used as a herbicide.
2,4-Dichlorophenoxyacetic acid - isopropylamine: Another salt form of 2,4-D used for similar applications.
2,4-Dichlorophenoxyacetic acid - dimethylamine: A commonly used amine salt of 2,4-D.
Uniqueness: this compound is unique due to its specific combination of 2,4-dichlorophenoxyacetic acid and tetradecylamine, which provides distinct properties and efficacy in controlling broad-leaved weeds .
属性
CAS 编号 |
28685-18-9 |
|---|---|
分子式 |
C22H37Cl2NO3 |
分子量 |
434.4 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)acetic acid;tetradecan-1-amine |
InChI |
InChI=1S/C14H31N.C8H6Cl2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h2-15H2,1H3;1-3H,4H2,(H,11,12) |
InChI 键 |
DLDBIAPNKRBPRS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13729215.png)
![2-(2,6-Dioxo-3-piperidinyl)-4-[3-[4-[methyl[3-(methylamino)propyl]amino]phenyl]propoxy]isoindoline-1,3-dione](/img/structure/B13729218.png)
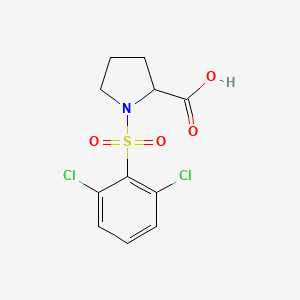
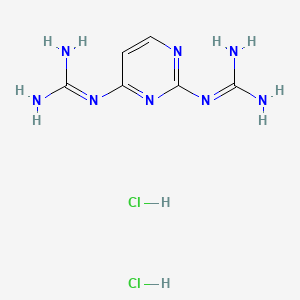
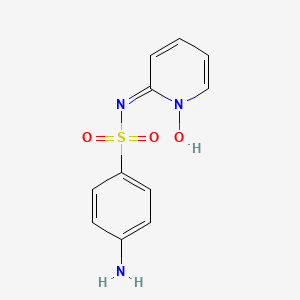
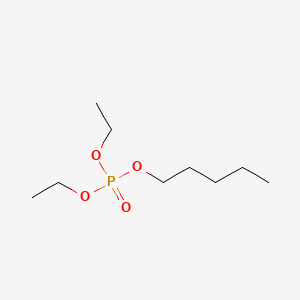
![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid ee](/img/structure/B13729236.png)
![Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate](/img/structure/B13729252.png)

